(4-Ethoxy-2-fluorophenyl)methanol CAS number and chemical identifiers
(4-Ethoxy-2-fluorophenyl)methanol CAS number and chemical identifiers
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of (4-Ethoxy-2-fluorophenyl)methanol, a key building block in contemporary medicinal chemistry. We will delve into its chemical identity, synthesis, physical properties, and safety considerations, offering insights grounded in practical laboratory applications and established scientific principles.
Core Chemical Identity and Properties
(4-Ethoxy-2-fluorophenyl)methanol is a substituted benzyl alcohol derivative. The presence of both an ethoxy group and a fluorine atom on the phenyl ring imparts unique electronic and steric properties, making it a valuable intermediate in the synthesis of complex organic molecules, particularly in the realm of drug discovery.
Chemical Identifiers
A precise understanding of a compound's identifiers is fundamental for accurate sourcing, regulatory compliance, and unambiguous scientific communication.
| Identifier | Value | Source(s) |
| CAS Number | 1393470-20-6 | [1][2] |
| IUPAC Name | (4-Ethoxy-2-fluorophenyl)methanol | N/A |
| Molecular Formula | C₉H₁₁FO₂ | [2] |
| Molecular Weight | 170.18 g/mol | [2] |
| Canonical SMILES | CCOC1=CC(=C(C=C1)CO)F | [2] |
| InChI Key | QOYFXEFXXGGUIF-UHFFFAOYSA-N |
Physicochemical Properties
The physical and chemical properties of (4-Ethoxy-2-fluorophenyl)methanol dictate its handling, storage, and reactivity. The introduction of fluorine and an ethoxy group modifies the polarity and hydrogen bonding capabilities compared to unsubstituted benzyl alcohol.
| Property | Value | Notes |
| Appearance | Liquid | Based on vendor information. |
| Purity | ≥95% to 97% | Commercially available purities[2]. |
| Storage | Store at 2-8°C under an inert atmosphere. | Recommended for maintaining stability. |
| Topological Polar Surface Area (TPSA) | 29.46 Ų | A descriptor of the molecule's polar surface area, influencing solubility and permeability[2]. |
| LogP | 1.7167 | A measure of lipophilicity, important for pharmacokinetic considerations[2]. |
Synthesis and Mechanism
The synthesis of (4-Ethoxy-2-fluorophenyl)methanol is typically achieved through a two-step process starting from commercially available precursors. This approach is efficient and amenable to scale-up.
Step 1: Ethylation of 2-Fluoro-4-hydroxybenzaldehyde
The initial step involves a Williamson ether synthesis to introduce the ethoxy group.
Reaction: 2-Fluoro-4-hydroxybenzaldehyde reacts with an ethylating agent, such as iodoethane, in the presence of a weak base like potassium carbonate (K₂CO₃) in a polar aprotic solvent like N,N-dimethylformamide (DMF).
Mechanism Rationale: The potassium carbonate is sufficiently basic to deprotonate the phenolic hydroxyl group, forming a phenoxide ion. This nucleophilic phenoxide then attacks the electrophilic ethyl group of the iodoethane in an Sₙ2 reaction, displacing the iodide and forming the desired ether linkage. DMF is an excellent solvent for this reaction as it effectively solvates the potassium cation, enhancing the nucleophilicity of the phenoxide.
Step 2: Reduction of 4-Ethoxy-2-fluorobenzaldehyde
The second step is the reduction of the aldehyde functional group to a primary alcohol.
Reaction: 4-Ethoxy-2-fluorobenzaldehyde is treated with a mild reducing agent, sodium borohydride (NaBH₄), in a protic solvent such as methanol or ethanol.
Mechanism Rationale: Sodium borohydride serves as a source of hydride ions (H⁻)[3][4]. The reaction proceeds via the nucleophilic addition of a hydride ion to the electrophilic carbonyl carbon of the aldehyde[5]. This forms a tetrahedral alkoxide intermediate. The protic solvent (methanol) then protonates the alkoxide in a subsequent work-up step (often with the addition of a mild acid or water) to yield the final primary alcohol, (4-Ethoxy-2-fluorophenyl)methanol[5][6]. Methanol is a suitable solvent as it is capable of protonating the intermediate and is generally unreactive towards NaBH₄ at low temperatures[6].
Experimental Protocols
The following protocols are representative methods for the synthesis of (4-Ethoxy-2-fluorophenyl)methanol and its precursor. These are intended as a guide and may require optimization based on laboratory conditions and scale.
Synthesis of 4-Ethoxy-2-fluorobenzaldehyde
This protocol is adapted from a similar reported procedure.
Materials:
-
2-Fluoro-4-hydroxybenzaldehyde
-
Iodoethane
-
Potassium carbonate (K₂CO₃)
-
N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
To a solution of 2-fluoro-4-hydroxybenzaldehyde (1.0 eq) in DMF, add potassium carbonate (2.0 eq).
-
Add iodoethane (1.0 eq) to the mixture.
-
Stir the reaction mixture at 60°C for approximately 10 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction to room temperature and concentrate under reduced pressure to remove the DMF.
-
Dilute the residue with ethyl acetate and wash successively with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield 4-ethoxy-2-fluorobenzaldehyde.
Synthesis of (4-Ethoxy-2-fluorophenyl)methanol
This is a general, yet robust, protocol for the reduction of an aromatic aldehyde.
Materials:
-
4-Ethoxy-2-fluorobenzaldehyde
-
Sodium borohydride (NaBH₄)
-
Methanol
-
Deionized water
-
Dilute Hydrochloric Acid (e.g., 1M HCl)
-
Dichloromethane or Ethyl Acetate
-
Brine
-
Anhydrous sodium sulfate or magnesium sulfate
Procedure:
-
Dissolve 4-ethoxy-2-fluorobenzaldehyde (1.0 eq) in methanol (approximately 10 volumes) in a round-bottom flask equipped with a magnetic stir bar.
-
Cool the solution to 0°C in an ice-water bath.
-
Slowly add sodium borohydride (1.2 eq) portion-wise to the stirred solution, maintaining the temperature at 0°C[3].
-
After the addition is complete, allow the reaction to stir at room temperature for 2-4 hours, monitoring by TLC until the starting aldehyde is consumed[3].
-
Carefully quench the reaction by slowly adding dilute HCl or aqueous ammonium chloride at 0°C until the effervescence ceases, to neutralize the excess NaBH₄ and hydrolyze the borate ester intermediate[3].
-
Remove the methanol under reduced pressure.
-
Add deionized water to the residue and extract the aqueous layer with dichloromethane or ethyl acetate (3x).
-
Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.
-
Filter the drying agent and concentrate the solvent in vacuo to afford the crude (4-Ethoxy-2-fluorophenyl)methanol.
-
If necessary, purify the product by silica gel column chromatography.
Role in Drug Discovery and Development
Substituted benzyl alcohols, such as (4-Ethoxy-2-fluorophenyl)methanol, are important building blocks in medicinal chemistry. The strategic incorporation of fluorine into drug candidates can significantly modulate their physicochemical and pharmacological properties, including metabolic stability, binding affinity, and bioavailability[7].
While specific publicly disclosed applications of (4-Ethoxy-2-fluorophenyl)methanol are not extensively documented, its structural motifs are present in various biologically active compounds. For instance, fluorinated and alkoxy-substituted phenyl rings are key components in a wide range of therapeutic agents[7][8]. This intermediate can be utilized in the synthesis of more complex molecules through reactions such as:
-
Etherification: The hydroxyl group can be further functionalized to form ethers.
-
Esterification: Reaction with carboxylic acids or their derivatives to form esters.
-
Halogenation: Conversion of the alcohol to a benzylic halide for subsequent nucleophilic substitution reactions.
The presence of the 2-fluoro substituent can influence the conformation of the molecule and its interactions with biological targets, a common strategy in rational drug design[7].
Safety and Handling
As a professional in a laboratory setting, it is imperative to handle all chemicals with appropriate safety precautions.
Hazard Identification:
-
Based on vendor information, (4-Ethoxy-2-fluorophenyl)methanol is classified with the GHS07 pictogram, indicating it may be harmful if swallowed (H302), and may cause skin, eye, or respiratory irritation.
-
General precautionary statements include wearing protective gloves, clothing, and eye protection (P280) and rinsing cautiously with water in case of eye contact (P305+P351+P338).
Handling Recommendations:
-
Always handle this compound in a well-ventilated area or a chemical fume hood.
-
Avoid contact with skin, eyes, and clothing.
-
In case of contact, rinse the affected area immediately with plenty of water.
-
For detailed safety information, always refer to the specific Safety Data Sheet (SDS) provided by the supplier.
Storage:
-
Store in a tightly sealed container in a cool, dry place, away from incompatible materials such as strong oxidizing agents.
-
Storage at 2-8°C under an inert atmosphere is recommended to ensure long-term stability.
Spectroscopic Data (Predicted and Representative)
¹H NMR
-
Aromatic Protons: Signals in the range of δ 6.5-7.5 ppm, with splitting patterns influenced by the fluorine and ethoxy substituents.
-
Benzylic Protons (-CH₂OH): A singlet or doublet around δ 4.5-4.7 ppm.
-
Ethoxy Protons (-OCH₂CH₃): A quartet around δ 4.0-4.2 ppm and a triplet around δ 1.3-1.5 ppm.
-
Hydroxyl Proton (-OH): A broad singlet, the chemical shift of which is dependent on concentration and solvent.
¹³C NMR
-
Aromatic Carbons: Signals in the range of δ 100-165 ppm. The carbon attached to fluorine will show a large one-bond coupling constant (¹JC-F).
-
Benzylic Carbon (-CH₂OH): A signal around δ 60-65 ppm.
-
Ethoxy Carbons (-OCH₂CH₃): Signals around δ 63-65 ppm and δ 14-16 ppm.
IR Spectroscopy
-
O-H Stretch: A broad absorption band in the region of 3200-3600 cm⁻¹.
-
C-H Stretch (aromatic and aliphatic): Absorptions in the range of 2850-3100 cm⁻¹.
-
C-O Stretch: A strong absorption band around 1000-1250 cm⁻¹.
-
C=C Stretch (aromatic): Peaks in the 1450-1600 cm⁻¹ region.
-
C-F Stretch: An absorption in the 1000-1400 cm⁻¹ region.
Mass Spectrometry
-
Molecular Ion (M⁺): A peak at m/z = 170.
-
Key Fragmentation Patterns: Loss of H₂O (m/z = 152), loss of the hydroxyl group (m/z = 153), and fragmentation of the ethoxy group.
Conclusion
(4-Ethoxy-2-fluorophenyl)methanol stands as a versatile and valuable intermediate for chemists engaged in the synthesis of novel organic compounds. Its straightforward preparation and the unique combination of functional groups make it an attractive starting material for creating diverse molecular architectures, particularly in the pursuit of new therapeutic agents. Adherence to established synthetic protocols and safety measures will ensure its effective and safe utilization in the laboratory.
References
-
Royal Society of Chemistry. (2021). Supporting Information. Retrieved from [Link]
- Google Patents. (2016). US9493470B2 - Crystalline forms of 3-(imidazo[1,2-B] pyridazin-3-ylethynyl)-4-methyl-N-{4-[(4-methylpiperazin-1-yl) methyl]-3-(trifluoromethyl)phenyl}benzamide and its mono hydrochloride salt.
-
3M. (2021). Safety Data Sheet. Retrieved from [Link]
-
Google Patents. (2016). United States Patent. Retrieved from [Link]
-
Chem-Impex. (n.d.). 4-Fluorobenzyl alcohol. Retrieved from [Link]
-
Organic Synthesis. (n.d.). Sodium Borohydride (NaBH4) Reduction. Retrieved from [Link]
-
ResearchGate. (2019). Reduction using sodium borohyride? Retrieved from [Link]
-
3M. (n.d.). Safety Data Sheet SECTION 1: Identification SECTION 2: Hazard identification. Retrieved from [Link]
-
PubChem. (n.d.). 17 Beta-hydroxysteroid dehydrogenase type 3 inhibitors for the treatment of androgen dependent diseases - Patent US-2006014755-A1. Retrieved from [Link]
-
Patent Inspiration. (2015). Modified polynucleotides encoding programmed cell death 1. Retrieved from [Link]
-
PubMed. (2015). Applications of Fluorine in Medicinal Chemistry. Retrieved from [Link]
-
Ecochem. (n.d.). Kemira Sodium Borohydride NaBH4 An effective reducing agent. Retrieved from [Link]
-
American Chemical Society. (n.d.). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Retrieved from [Link]
- Google Patents. (n.d.). US10633344B2 - Multiple-component solid phases containing at least one active pharmaceutical ingredient.
-
ResearchGate. (n.d.). 13 C NMR spectral signals of the compound isolated from the methanol... Retrieved from [Link]
-
PubMed. (2024). The role of the methoxy group in approved drugs. Retrieved from [Link]
-
ResearchGate. (n.d.). The IR spectrum of ( E )-2-ethoxy-6-[(4-fluorophenylimino)methyl]phenol. Retrieved from [Link]
-
Master Organic Chemistry. (n.d.). Addition of NaBH4 to aldehydes to give primary alcohols. Retrieved from [Link]
Sources
- 1. merckmillipore.com [merckmillipore.com]
- 2. chemscene.com [chemscene.com]
- 3. organic-synthesis.com [organic-synthesis.com]
- 4. ecochem.com.co [ecochem.com.co]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. researchgate.net [researchgate.net]
- 7. Applications of Fluorine in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. BiblioMed.org - Fulltext article Viewer [bibliomed.org]
